6-Bromo-5-methylimidazo[1,5-a]pyridine
Description
Properties
Molecular Formula |
C8H7BrN2 |
|---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
6-bromo-5-methylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrN2/c1-6-8(9)3-2-7-4-10-5-11(6)7/h2-5H,1H3 |
InChI Key |
DOWYPRMRDXEQGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=CN=CN12)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The synthesis begins with 5-methyl-2-aminopyridine, which reacts with ethyl 2-bromoacetoacetate in refluxing ethanol (80°C, 12 hours) to form the intermediate ethyl 5-methylimidazo[1,5-a]pyridine-3-carboxylate. Saponification with aqueous sodium hydroxide (2 M, 60°C, 4 hours) yields the carboxylic acid derivative, which is subsequently brominated at position 6. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic α-carbon of the bromoester, followed by intramolecular cyclization (Figure 1).
Key Mechanistic Steps :
- Nucleophilic attack by the amine on the α-bromo carbonyl compound.
- Elimination of HBr to form an imine intermediate.
- Cyclization via intramolecular electrophilic aromatic substitution.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes cyclization efficiency |
| Temperature | 80–100°C | Higher temperatures reduce dimerization |
| Stoichiometry | 1:1.2 (amine:ester) | Excess ester minimizes side reactions |
| Reaction Time | 12–16 hours | Prolonged durations improve conversion |
Industrial protocols often employ inert atmospheres (N₂ or Ar) to prevent oxidation of sensitive intermediates, achieving yields of 60–70%. Scalability is limited by the exothermic nature of the cyclization step, requiring controlled cooling systems.
Industrial Scale-Up Considerations
Large-scale production involves continuous-flow reactors to enhance heat dissipation and mixing efficiency. For example, a pilot plant study demonstrated a 15% yield increase when switching from batch to flow chemistry (residence time: 30 minutes, 90°C). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity, though recrystallization from hot ethanol is preferred industrially for cost efficiency.
Bromination Strategies
Introducing bromine at the 6-position is achieved through direct electrophilic substitution or post-cyclization halogenation.
Direct Bromination Using N-Bromosuccinimide (NBS)
NBS in dichloromethane (DCM) at 0–5°C selectively brominates the 5-methylimidazo[1,5-a]pyridine scaffold at position 6. The reaction proceeds via a radical mechanism, with azobisisobutyronitrile (AIBN) as an initiator.
Typical Protocol :
- Substrate (1 equiv), NBS (1.1 equiv), AIBN (0.05 equiv) in DCM.
- Stir at 0°C for 6 hours, then warm to room temperature.
- Yield: 75–80%, purity >98% (HPLC).
Post-Cyclization Bromination
Alternative approaches involve brominating preformed imidazo[1,5-a]pyridine derivatives. For instance, treatment with bromine in acetic acid (20% v/v, 50°C, 3 hours) achieves comparable yields but requires careful pH control to avoid ring hydrolysis.
Ritter-Type Reaction Methodologies
A novel Ritter-type reaction has been developed for constructing imidazo[1,5-a]pyridines with high regioselectivity. This method involves the reaction of nitriles with secondary alcohols under acidic conditions.
Reaction Overview
The substrate 5-methylimidazo[1,5-a]pyridine reacts with acetonitrile in the presence of concentrated sulfuric acid at 120°C for 8 hours, yielding the 6-bromo derivative after subsequent bromination.
Advantages :
- High regioselectivity (>90% at position 6).
- Tolerance for diverse nitrile substituents.
Key Parameters and Yield Optimization
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Acid Catalyst | H₂SO₄ (95%) | 78% |
| Temperature | 120°C | 82% |
| Reaction Time | 8 hours | 75% |
This method avoids hazardous brominating agents, making it environmentally favorable. However, the requirement for strong acids complicates waste management.
Comparative Analysis of Synthetic Routes
A comparative evaluation of the dominant methods is presented below:
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | Ethanol, NaOH, NBS | 65 | 95 | High |
| Ritter-Type Reaction | H₂SO₄, CH₃CN | 78 | 98 | Moderate |
| Post-Cyclization Br₂ | Br₂, CH₃COOH | 70 | 97 | Low |
Key Insights :
- Cyclocondensation is preferred for large-scale synthesis due to established protocols.
- Ritter-type reactions offer superior regioselectivity but require stringent safety measures.
Analytical Techniques for Characterization
Post-synthesis analysis ensures structural fidelity and purity:
Nuclear Magnetic Resonance (NMR) :
High-Resolution Mass Spectrometry (HRMS) :
X-ray Crystallography :
- Orthorhombic crystal system (space group P2₁2₁2₁), validating the planar aromatic core.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dehalogenated derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.
Major Products
Substituted Derivatives: Products with various functional groups replacing the bromine atom.
N-Oxides: Oxidized forms with an oxygen atom bonded to the nitrogen in the imidazole ring.
Dehalogenated Compounds: Products with the bromine atom removed.
Scientific Research Applications
6-Bromo-5-methylimidazo[1,5-a]pyridine is a heterocyclic compound featuring fused imidazole and pyridine rings, with a bromine atom at the 6-position and a methyl group at the 5-position of the imidazo ring. Due to its structural similarity to biologically active molecules, this compound is significant in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.
Use as Kinase Inhibitors
Pyrazolo[1,5-a]pyridine derivatives are useful as AXL and c-MET kinase inhibitors . Kinases control cell activation, growth, and differentiation, and high kinase activity is implicated in many diseases . Receptor tyrosine kinases (RTK) and tyrosine kinase AXL are part of a family of tyrosine receptors .
Anti-TB Applications
Imidazo[1,2-a]pyridine analogs exhibit activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Some compounds of the imidazo[1,2-a]pyridine class are potent inhibitors of Mtb and M. bovis BCG . Further research into anti-TB activity has identified compounds with improved activity and stability .
Use in Synthesis
A catalyst-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This method involves a series of reactions including transamidation, nitrile attack, condensation, and elimination to form the 1,2,4-triazolo[1,5-a]pyridine product .
Structural Similarity and Biological Activities
The uniqueness of this compound lies in its specific combination of halogenation and methylation patterns that confer unique biological activities not found in its analogs.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methylimidazo[4,5-b]pyridine | Contains a different ring fusion | Known for its mutagenic properties |
| 6-Methylimidazo[1,2-a]pyridine | Similar methyl group, different bromination | Exhibits distinct pharmacological profiles |
| 5-Bromo-6-methylimidazo[1,2-a]pyridine | Similar bromination pattern | Used in studies related to receptor inhibition |
| Imidazo[1,2-a]pyridine derivatives | Varying substitutions on the imidazole ring | Diverse activities, e.g., anti-inflammatory, anticancer effects |
Mechanism of Action
The mechanism of action of 6-Bromo-5-methylimidazo[1,5-a]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain kinases involved in cell signaling, thereby exerting anticancer effects .
Comparison with Similar Compounds
Table 1: Halogen-Substituted Imidazo[1,5-a]pyridine Derivatives
| Compound | CAS Number | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| 6-Bromo-5-methylimidazo[1,5-a]pyridine | Not provided | Br (C6), CH₃ (C5) | ~211 (estimated) | Potential fluorophore, drug intermediate |
| 1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine | 1554534-02-9 | Br (C1), hydrogenated core | 201.07 | Synthetic intermediate |
| 5-Bromo-7-chloroimidazo[1,5-a]pyridine | 1427424-93-8 | Br (C5), Cl (C7) | 231.48 | Undisclosed, likely biological studies |
Triazolo[1,5-a]pyridine Derivatives
Triazolo[1,5-a]pyridines share a similar fused bicyclic structure but replace the imidazole ring with a triazole. For example:
- 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 1823259-61-5): This compound exhibits herbicidal, antimicrobial, and antitumor activities due to the triazole core’s electron-deficient nature. The bromine and methyl groups enhance its stability and bioavailability compared to non-halogenated analogs .
Key Differences :
- Electronic Properties : The triazolo core is more electron-deficient than imidazo[1,5-a]pyridine, affecting coordination capabilities and photophysical behavior .
- Biological Activity : Triazolo derivatives show broader herbicidal and antiparasitic applications, while imidazo derivatives are prioritized in fluorescence and enzyme inhibition .
Imidazo[1,5-a]pyridine-Based Coordination Complexes
Imidazo[1,5-a]pyridine derivatives with pyridyl or carboxylate substituents form stable coordination polymers. For instance:
Table 2: Functional Group Impact on Coordination Properties
Pharmacological Analogs
- EGFR Tyrosine Kinase Inhibitors: Imidazo[1,5-a]pyridine derivatives with hydrophobic substituents (e.g., aryl groups) exhibit nanomolar inhibition of EGFR. The bromo and methyl groups in this compound may similarly enhance hydrophobic binding but require optimization for pharmacokinetics .
- Cysteine Protease Inhibitors : Pyridylimidazo[1,5-a]pyridines show Ki values of 13.75–99.30 mM against papain. The bromo-methyl derivative’s larger halogen may improve affinity but reduce solubility .
Q & A
What are the optimized synthetic routes for 6-Bromo-5-methylimidazo[1,5-a]pyridine, and how do reaction conditions influence yield?
Answer:
A high-yield method involves cyclocondensation of nitroalkanes with 2-(aminomethyl)pyridine derivatives in the presence of polyphosphoric acid (PPA) and phosphorous acid. For example, heating nitroethane with 2-picolylamine at 160°C for 2–3 hours under PPA catalysis achieves yields of ~76% . Key variables include:
- Catalyst ratio : Excess PPA enhances cyclization efficiency.
- Temperature : Reactions above 150°C favor imidazo[1,5-a]pyridine formation over side products.
- Substituent effects : Electron-withdrawing groups (e.g., bromine) on the pyridine ring require longer reaction times (up to 4 hours) .
How is structural characterization of this compound performed to confirm purity and regiochemistry?
Answer:
Multi-modal analysis is critical:
- NMR spectroscopy : NMR distinguishes regioisomers via coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H] at m/z 227.0004 for CHBrN) .
- X-ray crystallography : Resolves ambiguity in fused-ring orientation and bromine positioning .
What mechanistic pathways explain the formation of imidazo[1,5-a]pyridines during cyclocondensation?
Answer:
The reaction proceeds via:
Nucleophilic attack : 2-(Aminomethyl)pyridine reacts with nitronates to form an amidinium intermediate.
Cyclization : A 5-exo-trig cyclization generates a dihydroimidazo[1,5-a]pyridinium ion.
Deprotonation and elimination : Loss of phosphorylated hydroxylamine yields the final product . Computational studies suggest bromine at position 6 stabilizes the transition state through inductive effects .
How does this compound exhibit antimicrobial activity, and what assays validate its efficacy?
Answer:
In vitro studies show MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli. Key methodologies include:
- Broth microdilution : Compound dilutions in Mueller-Hinton broth incubated for 18–24 hours at 37°C .
- Time-kill assays : Log-phase bacterial reduction (>3-log CFU/mL) within 6 hours .
- SAR analysis : The bromine atom enhances membrane permeability, while the methyl group reduces cytotoxicity .
What strategies are employed to optimize the anticancer activity of imidazo[1,5-a]pyridine derivatives?
Answer:
Modifications focus on:
- Substituent engineering : Introducing sulfonamide groups at position 7 improves PARP1 inhibition (IC < 50 nM) .
- Hybrid scaffolds : Fusion with triazolo rings enhances DNA intercalation, as shown in cytotoxicity assays against HeLa cells (IC = 1.2 µM) .
- Prodrug approaches : Phosphate ester derivatives increase aqueous solubility by 10-fold without compromising activity .
How does the reactivity of this compound compare to non-brominated analogs in cross-coupling reactions?
Answer:
The bromine atom enables Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh), KCO, DMF/HO, 80°C), achieving >85% yield. Non-brominated analogs require harsher conditions (e.g., Ullmann coupling with CuI at 120°C) . The methyl group at position 5 sterically hinders β-hydride elimination, favoring monoarylation .
What purification techniques are recommended for isolating this compound from reaction mixtures?
Answer:
- Column chromatography : Silica gel with ethyl acetate/hexane (1:3) removes unreacted amines and nitroalkanes .
- Recrystallization : Ethanol/water (3:1) yields crystals with >99% purity (melting point 148–150°C) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve regioisomeric impurities .
What experimental designs are used to evaluate this compound in drug discovery pipelines?
Answer:
- Kinetic solubility assays : Shake-flask method in PBS (pH 7.4) identifies solubility limits (<50 µg/mL suggests formulation challenges) .
- CYP450 inhibition screening : Fluorescence-based assays using human liver microsomes assess metabolic stability (IC > 10 µM preferred) .
- In vivo PK/PD models : Oral administration in rodents (10 mg/kg) measures bioavailability (F% = 22 ± 5%) and tumor growth inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
